molecular formula C10H13ClFNO2S B8493676 N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide

N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide

Cat. No.: B8493676
M. Wt: 265.73 g/mol
InChI Key: ISXPIVHIIZHKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C10H13ClFNO2S It is characterized by the presence of a tert-butyl group, a chlorine atom, and a fluorine atom attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide typically involves the reaction of 5-chloro-2-fluorobenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different sulfonamide derivatives.

    Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-5-chloro-2-fluorobenzenesulfonyl chloride
  • N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide
  • N-tert-butyl-5-chloro-2-fluorobenzenesulfonyl fluoride

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C10H13ClFNO2S

Molecular Weight

265.73 g/mol

IUPAC Name

N-tert-butyl-5-chloro-2-fluorobenzenesulfonamide

InChI

InChI=1S/C10H13ClFNO2S/c1-10(2,3)13-16(14,15)9-6-7(11)4-5-8(9)12/h4-6,13H,1-3H3

InChI Key

ISXPIVHIIZHKKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-chloro-2-fluorobenzene-1-sulfonyl chloride (2.0 g) in tetrahydrofuran (30 ml) was added to a solution of tert-butylamine (9.15 ml) in tetrahydrofuran (70 ml) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 2 h. The precipitate was removed by filtration and the filtrate was concentrated in vacuo to give N-tert-butyl-5-chloro-2-fluoro-benzenesulfonamide (2.2 g, 95% yield) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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